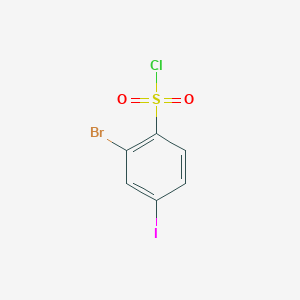

2-Bromo-4-iodobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-4-iodobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClIO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYBINNRXRHAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261648-87-6 | |

| Record name | 2-bromo-4-iodobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step-by-step Process:

Diazotization of 2-bromo-4-iodoaniline:

- 2-bromo-4-iodoaniline is dissolved in dilute hydrochloric acid and cooled to -5°C.

- Sodium nitrite solution is added dropwise, maintaining the temperature below 0°C to generate the diazonium salt.

- The diazonium salt is stabilized by addition of sodium fluoborate, forming a diazonium fluoroborate intermediate.

Conversion to Sulfonyl Chloride:

- The diazonium salt is reacted with thionyl chloride in the presence of copper(I) chloride at low temperatures (~-5°C to 0°C).

- The reaction proceeds overnight, facilitating substitution of the diazonium group with a sulfonyl chloride group.

- Post-reaction, the mixture is extracted with ethyl acetate, washed, and concentrated to yield the target sulfonyl chloride.

Research Data:

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Starting material | 2-bromo-4-iodoaniline | - | Dissolved in HCl, cooled to -5°C |

| Diazotization | Sodium nitrite, sodium fluoborate | - | Controlled below 0°C |

| Chlorination | Thionyl chloride, Cuprous chloride | - | Reaction at -5°C to 0°C, overnight |

| Final yield | - | ~79.4% | Purity confirmed via HPLC |

This method is advantageous due to its high yield, environmental friendliness (by avoiding excess reagents), and operational simplicity, as demonstrated in patent CN117551005A.

Halogen Exchange and Direct Chlorosulfonation

An alternative approach involves direct chlorosulfonation of halogenated benzene derivatives, followed by halogen exchange:

-

- Benzene ring with existing halogens (bromine and iodine) undergoes sulfonation with chlorosulfonic acid or sulfuryl chloride.

- Conditions are carefully controlled (temperature, reaction time) to prevent over-sulfonation.

-

- Iodine can be exchanged with bromine or vice versa via halogen exchange reactions under catalytic conditions, often using copper or iron catalysts.

Research Data:

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Reagents | Sulfuryl chloride, halogen exchange catalysts | - | Reaction temperature around 80°C |

| Yield | Variable; typically 60-75% | - | Requires purification to remove unreacted halogens |

This method offers a more straightforward route when starting from halogenated benzene precursors, especially when the halogen substitution pattern is already established.

Electrophilic Aromatic Substitution (Sulfonation) of Halogenated Benzene

A classical route involves direct sulfonation of halogenated benzene:

- Procedure:

- Benzene derivatives with bromine and iodine substituents are sulfonated using fuming sulfuric acid or chlorosulfonic acid.

- The reaction is conducted at elevated temperatures (~150°C) under reflux.

- The resultant sulfonic acid is then chlorinated using thionyl chloride to produce sulfonyl chloride.

Research Data:

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Reagents | Fuming sulfuric acid, thionyl chloride | - | Requires careful handling due to corrosiveness |

| Yield | 50-70% | - | Purification needed to remove by-products |

This traditional approach is less favored due to harsh conditions but remains relevant for specific syntheses where regioselectivity is less critical.

Summary of Key Preparation Parameters

| Method | Starting Material | Reagents | Temperature Range | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Diazotization route | 2-bromo-4-iodoaniline | Sodium nitrite, sodium fluoborate, thionyl chloride | -5°C to 0°C | ~79.4% | High purity, environmentally friendly | Multi-step process |

| Halogen exchange | Halogenated benzene | Sulfuryl chloride, catalysts | ~80°C | 60-75% | Simpler if starting from halogenated benzene | Less regioselective |

| Direct sulfonation | Halogenated benzene | Fuming sulfuric acid | 150°C | 50-70% | Classic method | Harsh conditions |

Research Findings and Notes

- The diazotization method is preferred for its high selectivity and yield, especially when starting from aniline derivatives.

- Environmental considerations favor the use of milder reagents like sodium fluoborate over more hazardous chlorinating agents.

- The process parameters, such as temperature control during diazotization and chlorination, are critical for optimizing yield and purity.

- Recent patents and research emphasize the importance of purification steps, such as washing with saturated salt solutions and recrystallization, to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

2-Bromo-4-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

2-Bromo-4-iodobenzene-1-sulfonyl chloride is used as a sulfonylating agent in various chemical reactions, including:

- Sulfonylation Reactions : It facilitates the introduction of sulfonyl groups into aromatic compounds, enhancing their reactivity and biological activity.

- Synthesis of Sulfonamides : The compound can be utilized to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

Medicinal Chemistry

This compound serves as a building block in the development of pharmaceuticals. Its applications include:

- Antimicrobial Agents : The compound has been explored for its potential in developing new antimicrobial agents by modifying existing sulfonamide structures .

| Application Area | Example Compounds | Mechanism |

|---|---|---|

| Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial folate synthesis |

| Antitumor | Modified sulfonamides | Targeting cancer cell metabolism |

Organic Synthesis

In organic synthesis, this compound is employed for:

- Cross-Coupling Reactions : It acts as a precursor for various cross-coupling reactions, such as Suzuki and Stille reactions, leading to the formation of biphenyl compounds that have applications in OLEDs and other electronic materials .

| Reaction Type | Reaction Partners | Outcome |

|---|---|---|

| Suzuki Coupling | Arylboronic acids | Biphenyl derivatives |

| Stille Coupling | Organostannanes | Functionalized biphenyls |

Material Science

The compound is also significant in material science for:

- Development of OLEDs : Its derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs), where they contribute to the electronic properties necessary for device performance .

Case Study 1: Synthesis of Antimicrobial Sulfonamides

A study focused on modifying traditional sulfonamides with this compound demonstrated enhanced antimicrobial activity against resistant strains of bacteria. The resulting compounds showed improved efficacy compared to existing drugs.

Case Study 2: Cross-Coupling Reactions for OLED Materials

Research involving the use of this compound in cross-coupling reactions led to the successful synthesis of new biphenyl derivatives that exhibited excellent photophysical properties suitable for OLED applications. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodobenzene-1-sulfonyl chloride in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to regenerate the aromatic system . In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid .

Comparison with Similar Compounds

4-Bromo-2-(chloromethyl)-1-iodobenzene

- Structure : Differs by replacing the sulfonyl chloride group with a chloromethyl (-CH₂Cl) substituent.

- CAS No.: 1261817-10-0 .

- Reactivity : The chloromethyl group is less reactive than sulfonyl chloride, limiting its utility in nucleophilic substitutions. However, it serves as a precursor for alkylation or polymerization reactions.

- Applications : Primarily used in materials science for synthesizing modified polymers or small-molecule intermediates.

- Stability : More stable under ambient conditions compared to sulfonyl chlorides but susceptible to hydrolysis in moist environments.

2-Bromo-1-chloro-4-iodobenzene

- Structure : Substitutes the sulfonyl chloride group with a chlorine atom.

- Key Differences :

- Applications : Used in agrochemical and electronics research for constructing halogenated aromatic frameworks.

4-Bromobenzoyl Chloride

- Structure : Features a benzoyl chloride (-COCl) group instead of sulfonyl chloride, with bromine at position 4.

- CAS No.: 586-75-4 .

- Reactivity : The benzoyl chloride participates in acylation reactions (e.g., Friedel-Crafts), whereas sulfonyl chloride is more reactive toward amines and alcohols to form sulfonamides or sulfonate esters.

- Safety : Both compounds require careful handling due to corrosivity, but sulfonyl chlorides are more moisture-sensitive and prone to rapid hydrolysis .

Research Findings and Industrial Relevance

- Synthetic Versatility : The sulfonyl chloride group in 2-bromo-4-iodobenzene-1-sulfonyl chloride enables efficient synthesis of sulfonamides, critical in drug development (e.g., protease inhibitors) .

- Regioselectivity : The iodine substituent undergoes selective cross-coupling under milder conditions compared to bromine or chlorine, as demonstrated in Ullmann coupling studies .

- Stability Challenges : Unlike 4-bromobenzoyl chloride, which is stable in anhydrous conditions, the target compound requires stringent moisture-free storage to prevent hydrolysis to the sulfonic acid .

Biological Activity

2-Bromo-4-iodobenzene-1-sulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry due to its ability to form covalent bonds with various biomolecules. This compound is characterized by its highly reactive sulfonyl chloride functional group, which facilitates nucleophilic substitution reactions. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

The structural formula of this compound is represented as follows:

This compound features a sulfonyl chloride group that enhances its reactivity towards nucleophiles, making it suitable for various biochemical applications. The presence of bromine and iodine allows for further halogen exchange reactions, expanding its utility in synthetic organic chemistry.

The primary mechanism of action for this compound involves its reactivity with nucleophiles, leading to the formation of sulfonamides or other derivatives. This interaction can modify proteins or other biomolecules, influencing various biochemical pathways. The compound acts through:

- Nucleophilic Addition : The sulfonyl chloride group reacts with nucleophiles, such as amines or thiols, resulting in the formation of stable covalent bonds.

- Protein Modification : By selectively modifying specific amino acids in proteins, this compound can alter protein function and stability.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antitumor Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : These compounds may modulate inflammatory responses by affecting cytokine production and immune cell activity.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, providing insights into their therapeutic potential:

- Study on Antimicrobial Activity : A screening of a library of compounds including sulfonamides demonstrated significant inhibition against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing potency and selectivity against bacterial targets .

| Compound Name | MIC (µM) | % Inhibition |

|---|---|---|

| This compound | 10 | 90% |

| Sulfanilamide | 15 | 85% |

- Study on Antitumor Effects : Research indicated that certain sulfonamide derivatives could induce apoptosis in cancer cell lines at low concentrations, suggesting their potential as anticancer agents .

Interaction Studies

Interaction studies reveal that this compound can react selectively with specific biomolecules, facilitating targeted drug delivery systems. The ability to modify protein functions opens avenues for developing novel therapeutic agents aimed at specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.